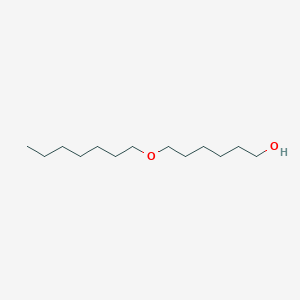
6-Heptyloxy-hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyloxy-hexan-1-OL: is an organic compound that belongs to the class of alcohols. It is characterized by a heptyloxy group attached to a hexan-1-ol backbone. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Heptyloxy-hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 1-hexanol with heptyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:
1-Hexanol+Heptyl BromideNaHthis compound+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Heptyloxy-hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexane.
Substitution: Hexyl chloride or hexyl bromide.
Scientific Research Applications
6-Heptyloxy-hexan-1-OL has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Heptyloxy-hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the heptyloxy group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparison with Similar Compounds
Hexan-1-ol: A primary alcohol with a six-carbon chain.
Heptan-1-ol: A primary alcohol with a seven-carbon chain.
Octan-1-ol: A primary alcohol with an eight-carbon chain.
Comparison: 6-Heptyloxy-hexan-1-OL is unique due to the presence of both a heptyloxy group and a hexan-1-ol backbone. This dual functionality imparts distinct physicochemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which are not observed in simpler alcohols like hexan-1-ol or heptan-1-ol.
Properties
CAS No. |
1005501-39-2 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
6-heptoxyhexan-1-ol |
InChI |
InChI=1S/C13H28O2/c1-2-3-4-6-9-12-15-13-10-7-5-8-11-14/h14H,2-13H2,1H3 |
InChI Key |
DHXXSRSZUAHCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


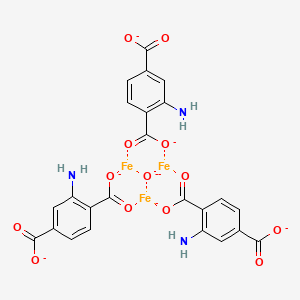

![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
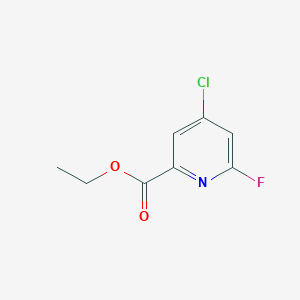

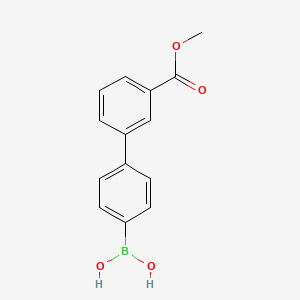

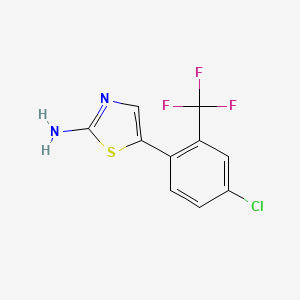
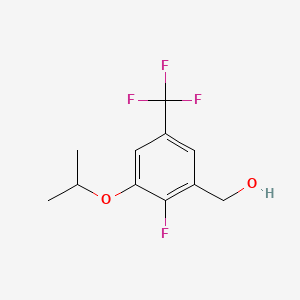

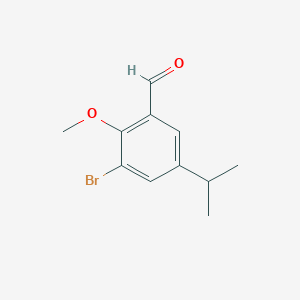

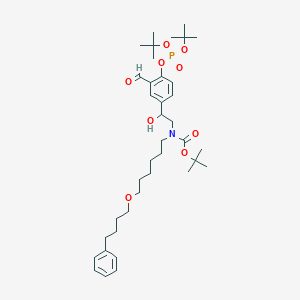
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
